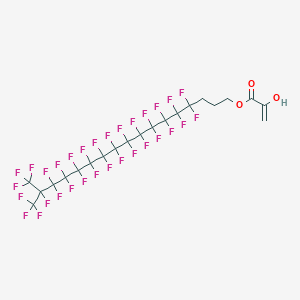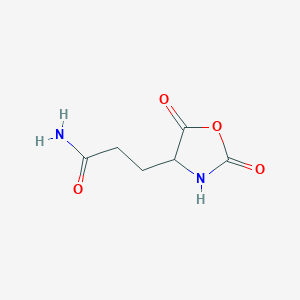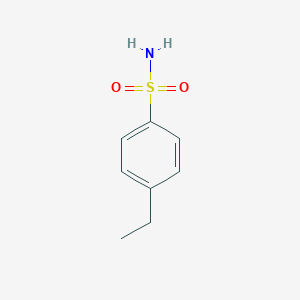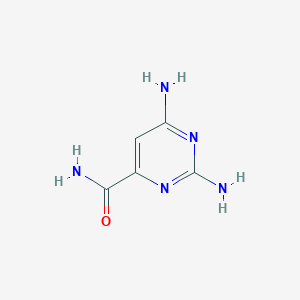
2,6-Diaminopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopyrimidine-4-carboxamide (DAPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. DAPY derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,6-Diaminopyrimidine-4-carboxamide derivatives varies depending on the specific compound and its intended application. However, in general, 2,6-Diaminopyrimidine-4-carboxamide derivatives exert their biological effects by inhibiting specific enzymes or proteins involved in disease processes. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives that exhibit activity against HIV-1 reverse transcriptase work by inhibiting the enzyme's activity, thereby preventing viral replication.
Effets Biochimiques Et Physiologiques
2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit a variety of biochemical and physiological effects, depending on the specific compound and its intended application. For example, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent antibacterial activity, while others have been found to exhibit anti-inflammatory or antitumor activity. Additionally, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their relatively simple and efficient synthesis method, which makes them readily available for research purposes. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have a broad spectrum of biological activities, making them potential candidates for the development of novel drugs. However, one limitation of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their potential toxicity, which must be carefully evaluated before use.
Orientations Futures
There are several future directions for the research and development of 2,6-Diaminopyrimidine-4-carboxamide derivatives. One potential direction is the development of 2,6-Diaminopyrimidine-4-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, the use of 2,6-Diaminopyrimidine-4-carboxamide derivatives in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of new biological targets for 2,6-Diaminopyrimidine-4-carboxamide derivatives may lead to the development of novel drugs for the treatment of a variety of diseases.
Méthodes De Synthèse
2,6-Diaminopyrimidine-4-carboxamide can be synthesized through various methods, including the reaction of 2,6-diaminopyrimidine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-diaminopyrimidine with diethyl carbonate, followed by hydrolysis and decarboxylation. These methods are relatively simple and efficient, making 2,6-Diaminopyrimidine-4-carboxamide a readily available compound for research purposes.
Applications De Recherche Scientifique
2,6-Diaminopyrimidine-4-carboxamide derivatives have been extensively studied for their potential applications in the development of novel drugs. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent activity against HIV-1 reverse transcriptase, making them potential candidates for the treatment of HIV infections. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have shown promising results in the treatment of tuberculosis, malaria, and cancer.
Propriétés
Numéro CAS |
18620-82-1 |
|---|---|
Nom du produit |
2,6-Diaminopyrimidine-4-carboxamide |
Formule moléculaire |
C5H7N5O |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |
Clé InChI |
AUPGCSRHUPOJDP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
SMILES canonique |
C1=C(N=C(N=C1N)N)C(=O)N |
Autres numéros CAS |
18620-82-1 |
Synonymes |
2,6-diaminopyrimidine-4-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



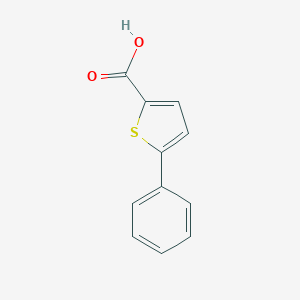
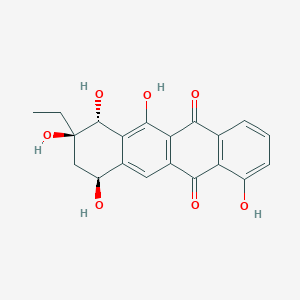
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
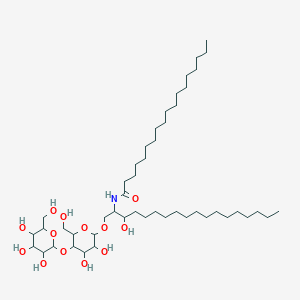
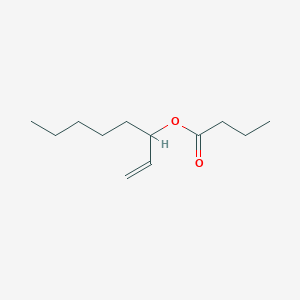
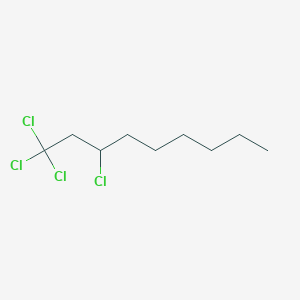
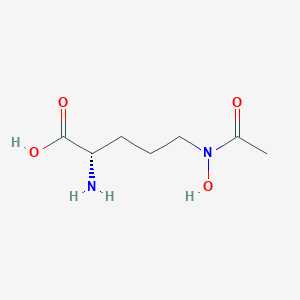
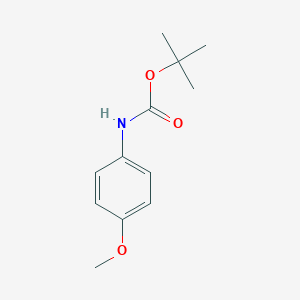

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

